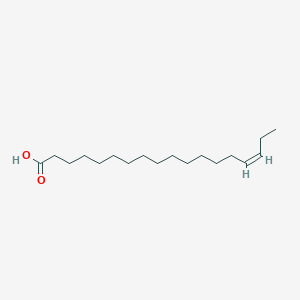

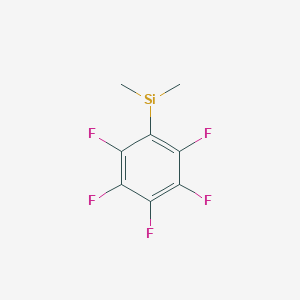

(Pentafluorophenyl)dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

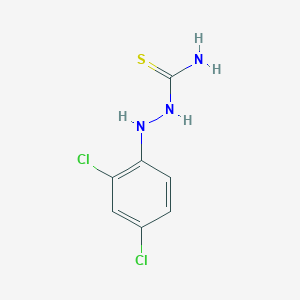

(Pentafluorophenyl)dimethylsilane (also known as pentafluorophenyl-dimethylsilane, pentafluorophenyl dimethyl silane, or PFPDMS) is an organosilicon compound that is gaining increasing attention in the scientific community due to its unique properties. This compound is a volatile liquid at room temperature, and has a high boiling point and low vapor pressure. As such, it is useful as a solvent in a variety of laboratory applications, including gas chromatography, mass spectrometry, and liquid chromatography. PFPDMS also has strong affinity for fluorinated molecules, making it particularly useful in the synthesis of fluorinated molecules.

Applications De Recherche Scientifique

(Pentafluorophenyl)dimethylsilane has been used in the addition to phenylacetylene, catalyzed by hexachloroplatinic acid, to produce mixtures of α- and β-substituted styrenes. This compound underwent addition to the olefinic and carbonyl bonds of some representative compounds but did not react with certain other types of bonds or linkages under the studied conditions (Brennan & Gilman, 1969).

Tris(pentafluorophenyl)borane has been found effective as a catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This finding highlights its potential in producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

Tris(pentafluorophenyl)boron has been identified as an efficient, air-stable, and water-tolerant Lewis acid catalyst for various chemical reactions, including aldol-type and Michael reactions, allylation reactions, and Diels–Alder reactions. This demonstrates its versatility and robustness in various chemical environments (Ishihara et al., 1995).

The chemistry and kinetics of singlet (pentafluorophenyl)nitrene were studied, providing insights into its reactivity and potential applications in chemical synthesis (Poe et al., 1992).

Tris (pentafluorophenyl) phosphine has been used as an electrolyte additive in high voltage lithium-ion batteries, showing improvement in the cycling performance of the battery. This suggests its potential application in energy storage technologies (Xu et al., 2012).

Mécanisme D'action

Target of Action

Dimethyl(pentafluorophenyl)silane primarily targets alcohols, carbonyls, and carbonyl-like derivatives . These targets play a crucial role in various biochemical reactions, particularly those involving reduction processes .

Mode of Action

Dimethyl(pentafluorophenyl)silane interacts with its targets through a process known as reduction . In this process, the compound acts as a stoichiometric reductant, facilitating the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This interaction results in significant changes in the chemical structure of the targets, enabling them to undergo further reactions .

Biochemical Pathways

The action of Dimethyl(pentafluorophenyl)silane affects several biochemical pathways. Primarily, it influences the reduction pathways of alcohols, carbonyls, and carbonyl-like derivatives . The compound’s interaction with these targets leads to their reduction, which in turn triggers a series of downstream effects in the biochemical pathways .

Pharmacokinetics

Its physical properties such as boiling point and density, which can impact its bioavailability, are documented .

Result of Action

The molecular and cellular effects of Dimethyl(pentafluorophenyl)silane’s action primarily involve the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This reduction process alters the chemical structure of these targets, enabling them to participate in further biochemical reactions .

Action Environment

For instance, the presence of water and other substances in the reaction environment can affect the compound’s reactivity .

Safety and Hazards

Orientations Futures

Propriétés

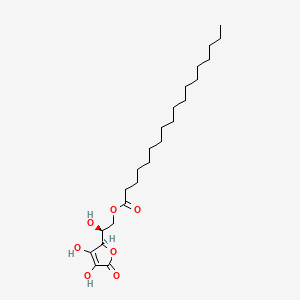

InChI |

InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFJNDOVALKJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13888-77-2 |

Source

|

| Record name | (Pentafluorophenyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.